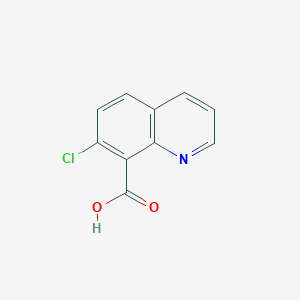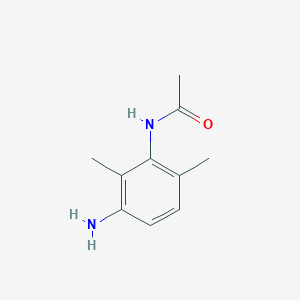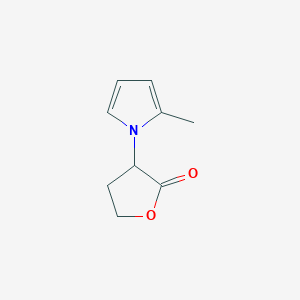
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one, also known as MPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPF is a heterocyclic compound that contains a pyrrole ring and a dihydrofuran ring. This compound is synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one is not fully understood. However, studies have shown that this compound has a high electron affinity and can act as an electron acceptor in organic semiconductors. This property makes this compound an ideal candidate for the fabrication of organic electronic devices.
Biochemical and physiological effects:
This compound has also been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one in lab experiments is its high purity and high yield. This compound can be synthesized using various methods, and the synthesis can be optimized to yield high purity and high yield of the compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations.
将来の方向性
There are several future directions for the study of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one. One potential direction is the development of new synthetic methods for the synthesis of this compound and its derivatives. Another direction is the study of the potential applications of this compound in the field of organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
合成法
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one can be synthesized using various methods, including the reaction of 2-acetylfuran with 2-methylpyrrole in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-methylpyrrole with maleic anhydride, followed by the reduction of the resulting adduct. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
特性
CAS番号 |
151645-42-0 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
3-(2-methylpyrrol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-7-3-2-5-10(7)8-4-6-12-9(8)11/h2-3,5,8H,4,6H2,1H3 |
InChIキー |
CEKBLMYSGAMWGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN1C2CCOC2=O |
正規SMILES |
CC1=CC=CN1C2CCOC2=O |
同義語 |
2(3H)-Furanone,dihydro-3-(2-methyl-1H-pyrrol-1-yl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



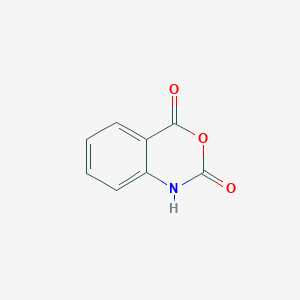
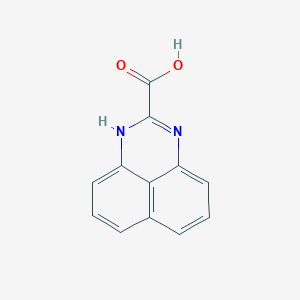

![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
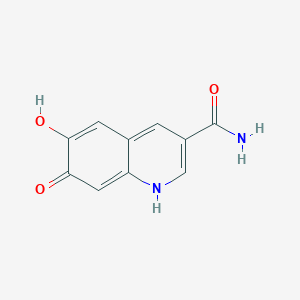
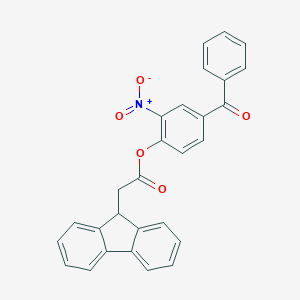
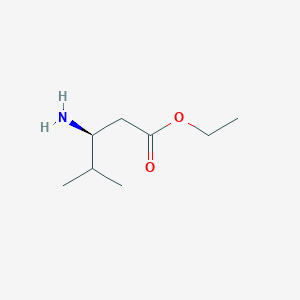
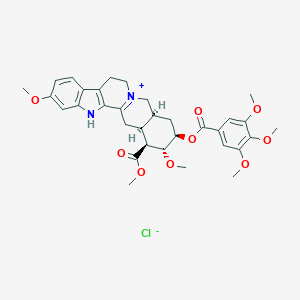
![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)


